molecular formula C12H11FN2O2 B1411103 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine CAS No. 1993797-72-0

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Cat. No. B1411103
CAS RN: 1993797-72-0
M. Wt: 234.23 g/mol
InChI Key: FTOAAGZNYRCTNK-UHFFFAOYSA-N
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Description

“5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine” is a complex organic compound. The name suggests it contains a furan ring, a common heterocyclic compound, and a carboxamidine group. It also has a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, fluorinated phenylalanines have been synthesized using various methods, including Negishi cross-coupling reactions . Another method involves the iodine-catalyzed five-component reaction .

Scientific Research Applications

Antiprotozoal Applications

One of the key scientific research applications of "5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine" and its analogs is in the field of antiprotozoal therapy. Compounds structurally related to this molecule have been synthesized and evaluated for their efficacy against protozoan parasites. For instance, compounds designed around similar furan-based structures have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. These compounds have shown strong DNA affinities, indicating their potential mechanism of action through interaction with the genetic material of these parasites. Some of these compounds have exhibited remarkable in vivo activity in mouse models for trypanosomiasis, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Anti-Inflammatory and Antinociceptive Properties

Further research into compounds with similar structural motifs has explored their anti-inflammatory and antinociceptive effects. Derivatives synthesized from related furan compounds have been evaluated for their ability to manage pain and inflammation, showcasing the broad therapeutic potential of this chemical class. These studies indicate that by modifying the furan nucleus or by introducing different functional groups, it's possible to achieve significant biological activity, pointing to the versatility and potential of "this compound" and its derivatives in developing new pharmacological agents (Selvam et al., 2012).

Antiviral Activity

Another important application area is the compound's potential antiviral activity. Similar furan-based compounds have been investigated for their effects against avian influenza virus (H5N1), demonstrating promising antiviral properties. These findings suggest the possible utility of "this compound" and related compounds in the development of new antiviral therapies, particularly against strains of influenza that pose a significant threat to public health (Flefel et al., 2012).

Future Directions

The future directions for research on “5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine” are not clear due to the lack of specific information on this compound .

properties

IUPAC Name

5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8/h2-6,16H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAAGZNYRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
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5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
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5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
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5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

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